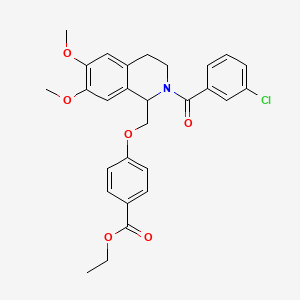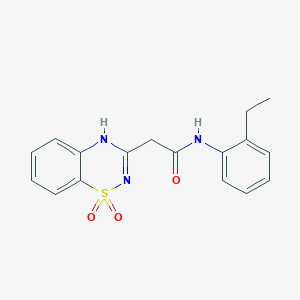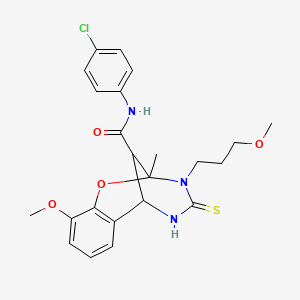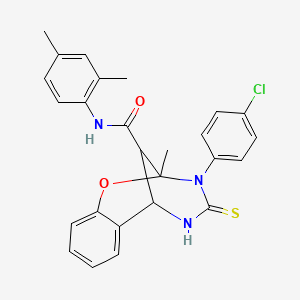![molecular formula C24H20ClN3OS B11217624 (2E)-3-[(4-chlorobenzyl)sulfanyl]-2-cyano-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11217624.png)
(2E)-3-[(4-chlorobenzyl)sulfanyl]-2-cyano-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a chlorophenyl compound with a thiol group to form the sulfanyl intermediate.
Condensation Reactions: The intermediate is then reacted with a cyano compound under specific conditions to form the cyano group.
Amidation: Finally, the compound undergoes amidation with a phenylamino group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, the cyano group may interact with cellular proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness:
- The combination of a chlorophenyl group, a cyano group, and a phenylamino group in (2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE provides unique reactivity and potential applications not found in simpler compounds like dichloroaniline or caffeine.
Properties
Molecular Formula |
C24H20ClN3OS |
|---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
(E)-3-anilino-3-[(4-chlorophenyl)methylsulfanyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-7-5-6-10-22(17)28-23(29)21(15-26)24(27-20-8-3-2-4-9-20)30-16-18-11-13-19(25)14-12-18/h2-14,27H,16H2,1H3,(H,28,29)/b24-21+ |
InChI Key |
GQNIUAHCPQLOBB-DARPEHSRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C(\NC2=CC=CC=C2)/SCC3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C(NC2=CC=CC=C2)SCC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11217544.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217553.png)
![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217561.png)
![1-(5-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217562.png)

![Ethyl 4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11217582.png)
![ethyl 2-(2-((5-((3,4-dimethylbenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11217583.png)
![5-(3-Chlorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11217590.png)


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-cyclopentylquinazolin-4(3H)-one](/img/structure/B11217612.png)
![7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217615.png)
![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217628.png)

